molecular formula C11H10O3 B3046529 2-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetic acid CAS No. 125564-43-4

2-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetic acid

Cat. No.: B3046529
CAS No.: 125564-43-4
M. Wt: 190.19 g/mol
InChI Key: XDFIZPRBAFKLGK-UHFFFAOYSA-N
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Description

2-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetic acid is an organic compound that belongs to the class of indene derivatives It features a fused bicyclic structure with a ketone group at the first position and a carboxylic acid group at the acetic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux in 1-propanol . This reaction yields the indene derivative, which can then be further processed to obtain the desired acetic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The ketone and carboxylic acid groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

  • 2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
  • 6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
  • 7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
  • 4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Uniqueness: 2-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetic acid is unique due to its specific structural features, such as the fused bicyclic system and the presence of both ketone and carboxylic acid functional groups

Properties

IUPAC Name

2-(1-oxo-2,3-dihydroinden-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10-4-2-8-5-7(6-11(13)14)1-3-9(8)10/h1,3,5H,2,4,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFIZPRBAFKLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437158
Record name (1-Oxo-2,3-dihydro-1H-inden-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125564-43-4
Record name (1-Oxo-2,3-dihydro-1H-inden-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(1-Oxoindan-5-yl)acetic acid can be obtained in the following way: a solution of 50.9 g of ethyl [4-(3-chloro-1-oxopropyl)phenyl]acetate in 950 ml of 95% sulphuric acid is heated for 1 hour at 100° C. The reaction mixture is cooled to a temperature in the region of 20° C. and then poured into 4 liters of ice-cold water. The mixture is extracted three times with 1.5 liter of dichloromethane. The organic phase is washed three times with 1 liter of water, then dried over magnesium sulphate and evaporated under reduced pressure. 22.2 g of (1-oxoindan-5-yl)acetic acid are thus obtained in the form of a cream solid melting at 141° C. (1H NMR spectrum in CDCl3, T=300K, δ in ppm: 2.70 (2H, m, COCH2), 3.12 (2H, t, J=5 Hz, CH2), 3.68 (2H, s, CH2), 7.27 (1H, d, J=7 Hz, arom. CH), 7.45 (1H, s, arom. CH), 7.76 (1H, d, J=7 Hz, arom. CH)).
Name
ethyl [4-(3-chloro-1-oxopropyl)phenyl]acetate
Quantity
50.9 g
Type
reactant
Reaction Step One
Quantity
950 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
4 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetic acid
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2-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetic acid

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